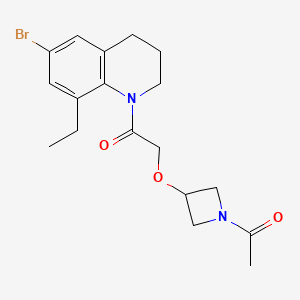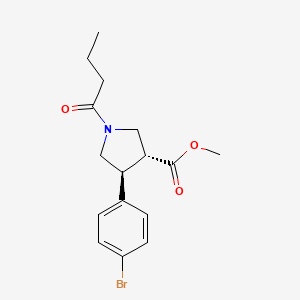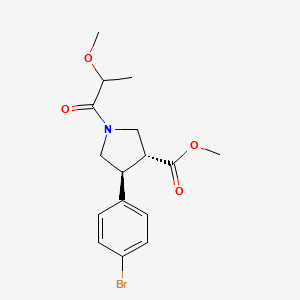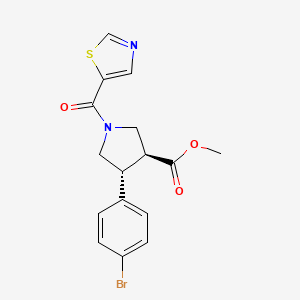
2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid is a synthetic organic compound that features a combination of oxane (tetrahydropyran) and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxane Ring: Starting from a suitable precursor, the oxane ring can be formed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine moiety.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxane rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce sulfonamides.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxan-4-yl)-3-(pyridin-2-ylsulfonylamino)propanoic acid
- 2-(Oxan-4-yl)-3-(pyridin-4-ylsulfonylamino)propanoic acid
Uniqueness
The uniqueness of 2-(Oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(oxan-4-yl)-3-(pyridin-3-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-13(17)12(10-3-6-20-7-4-10)9-15-21(18,19)11-2-1-5-14-8-11/h1-2,5,8,10,12,15H,3-4,6-7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXPPKJYVGDGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)azetidine-1-carboxamide](/img/structure/B6978177.png)
![(5S,6S)-1-cyclopropyl-5-(6-methoxy-2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl)-6-(1-methylimidazol-2-yl)piperidin-2-one](/img/structure/B6978191.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[1-(1-methylsulfonylcyclopropyl)ethyl]piperidine-1-carboxamide](/img/structure/B6978195.png)

![N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidine-1-carboxamide](/img/structure/B6978212.png)
![3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxy-N-[[(1R,2S)-1-methyl-2-phenylcyclopropyl]methyl]piperidine-1-carboxamide](/img/structure/B6978214.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-(3-methoxyspiro[3.3]heptan-1-yl)azetidine-1-carboxamide](/img/structure/B6978230.png)
![3-[2-(dimethylamino)-2-oxoethyl]-N-[(1R)-1-(3-fluoro-4-methylphenyl)ethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6978238.png)
![tert-butyl N-[9-[(2-hydroxy-3-methoxypropyl)amino]-3-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B6978259.png)
![tert-butyl N-[1-cyclohexyl-5-[3-(hydroxymethyl)pyrrolidin-1-yl]-5-oxopentan-2-yl]carbamate](/img/structure/B6978265.png)

![methyl (3S,4R)-4-(4-bromophenyl)-1-[2-(oxolan-2-yl)acetyl]pyrrolidine-3-carboxylate](/img/structure/B6978269.png)


